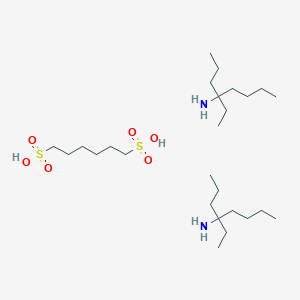
4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid is a compound that combines an amine group with a disulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid typically involves a multi-step process The initial step often includes the preparation of 4-ethyloctan-4-amine through the alkylation of octan-4-amine with ethyl halides under basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The disulfonic acid group can be reduced to sulfonic acids or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the disulfonic acid group may produce sulfonic acids or sulfides.
Scientific Research Applications
4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and surfactants.
Mechanism of Action
The mechanism of action of 4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the disulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethyloctan-4-amine: Lacks the disulfonic acid group, making it less versatile in certain chemical reactions.
Hexane-1,6-disulfonic acid: Lacks the amine group, limiting its applications in biological systems.
Uniqueness
4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid is unique due to the presence of both an amine and a disulfonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-ethyloctan-4-amine;hexane-1,6-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H23N.C6H14O6S2/c2*1-4-7-9-10(11,6-3)8-5-2;7-13(8,9)5-3-1-2-4-6-14(10,11)12/h2*4-9,11H2,1-3H3;1-6H2,(H,7,8,9)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHNWPPCZFPDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CCC)N.CCCCC(CC)(CCC)N.C(CCCS(=O)(=O)O)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H60N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














